molecular formula C19H39NO3 B12396637 Palmitoyl serinol-d5

Palmitoyl serinol-d5

Cat. No.: B12396637
M. Wt: 334.5 g/mol
InChI Key: MZUNFYMZKTWADX-XBHHEOLKSA-N
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Preparation Methods

The synthesis of palmitoyl serinol-d5 involves the incorporation of deuterium, a stable isotope of hydrogen, into the palmitoyl serinol molecule. The synthetic route typically involves the following steps:

    Starting Material: The process begins with the selection of a suitable starting material, such as serinol (2-amino-1,3-propanediol).

    Deuteration: The hydrogen atoms in the serinol molecule are replaced with deuterium atoms through a deuteration reaction. This can be achieved using deuterated reagents or solvents.

    Palmitoylation: The deuterated serinol is then subjected to a palmitoylation reaction, where a palmitoyl group (derived from palmitic acid) is attached to the serinol molecule.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.

Chemical Reactions Analysis

Palmitoyl serinol-d5 can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions include oxidized or reduced derivatives of this compound and substituted amide compounds.

Biological Activity

Palmitoyl serinol-d5, a deuterium-labeled derivative of N-palmitoyl serinol, has garnered attention in recent years for its biological activity, particularly in relation to skin health and the endocannabinoid system. This compound is known to influence ceramide production and improve epidermal barrier function, making it a subject of interest in dermatological research and therapeutic applications.

This compound is characterized by its molecular formula C3H4D5NO2C_3H_4D_5NO_2 and a molecular weight of 96.14 g/mol. The deuteration enhances its stability and allows for precise tracking in metabolic studies using mass spectrometry .

This compound acts primarily as an agonist for cannabinoid receptors CB1 and GPR119. Activation of these receptors triggers intracellular signaling pathways, notably the extracellular-signal-regulated kinase (ERK) pathway, which is crucial for various cellular processes .

Ceramide Production

The compound stimulates the synthesis of ceramides in human keratinocytes, particularly under inflammatory conditions induced by interleukin-4 (IL-4). It enhances both de novo synthesis and sphingomyelin hydrolysis pathways, leading to an increase in long-chain fatty acid-containing ceramides (C22-C24), which are vital for maintaining the epidermal permeability barrier .

Biological Activity

Recent studies have demonstrated several key biological activities of this compound:

  • Epidermal Barrier Function : Topical application of this compound has been shown to significantly reduce transepidermal water loss (TEWL) and accelerate barrier recovery in murine models. In atopic dermatitis-like conditions, it prevents barrier dysfunction and improves stratum corneum hydration .
  • Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by reducing inflammatory cell infiltration and hyperproliferation in skin models, suggesting its utility in treating inflammatory skin diseases like atopic dermatitis .

Study 1: Effects on Epidermal Barrier Recovery

A study conducted on C57BL/6J mice demonstrated that topical application of 0.5% this compound significantly improved epidermal barrier function compared to controls. The results indicated a reduction in TEWL rates from 20.8% ± 2.89% (vehicle) to 42.36% ± 0.27% (NPS), with statistical significance P<0.01P<0.01 .

Study 2: Mechanistic Insights into Ceramide Synthesis

In vitro experiments with human keratinocytes treated with IL-4 showed that this compound treatment led to a significant increase in total ceramide levels, particularly long-chain ceramides, demonstrating its capability to counteract IL-4-induced ceramide deficiency .

Data Table: Summary of Biological Effects

Biological Activity Effect Reference
Epidermal Barrier ImprovementReduced TEWL; accelerated recovery ,
Ceramide SynthesisIncreased long-chain ceramides ,
Anti-inflammatory ActivityReduced inflammation and hyperproliferation ,

Properties

Molecular Formula

C19H39NO3

Molecular Weight

334.5 g/mol

IUPAC Name

N-(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)hexadecanamide

InChI

InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-18(16-21)17-22/h18,21-22H,2-17H2,1H3,(H,20,23)/i16D2,17D2,18D

InChI Key

MZUNFYMZKTWADX-XBHHEOLKSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)NC(=O)CCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)CO

Origin of Product

United States

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